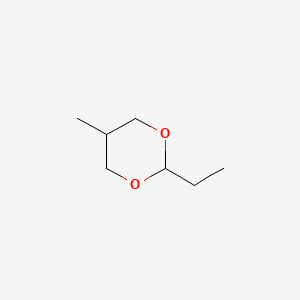
Acetic acid, (pyrazinyloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (pyrazinyloxy)-, ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (pyrazinyloxy)-, ethyl ester typically involves the esterification reaction between acetic acid and an alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is as follows:
CH3COOH+CH3CH2OH→CH3COOCH2CH3+H2O
In industrial settings, the production of esters can also involve the use of acid chlorides or anhydrides reacting with alcohols .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (pyrazinyloxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into acetic acid and ethanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by other nucleophiles in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Hydrolysis: Acetic acid and ethanol.
Reduction: Ethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid, (pyrazinyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid, (pyrazinyloxy)-, ethyl ester involves nucleophilic acyl substitution reactions. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions . The esterification and hydrolysis reactions are reversible and involve the formation and breaking of the ester bond .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester derived from acetic acid and ethanol, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Uniqueness
Acetic acid, (pyrazinyloxy)-, ethyl ester is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and potential biological activities. The pyrazine moiety can interact with various biological targets, making this ester a valuable compound for research and industrial applications .
Properties
CAS No. |
396097-56-6 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 2-pyrazin-2-yloxyacetate |
InChI |
InChI=1S/C8H10N2O3/c1-2-12-8(11)6-13-7-5-9-3-4-10-7/h3-5H,2,6H2,1H3 |
InChI Key |
SUKBZWKVBULYGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-methoxy-6-methylpyrimidin-2-yl)carbamothioyl]-N-methylbenzamide](/img/structure/B14167786.png)


![1-(3,4-Difluorophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14167794.png)






![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-ethynyl-](/img/structure/B14167841.png)
